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Introduction: The Structural Keystone in Modern
Synthesis
5-Formyl-3-methoxyphenylboronic acid is a bifunctional reagent of significant interest to

researchers in medicinal chemistry and materials science. Its utility, primarily as a building

block in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allows

for the precise installation of a methoxy- and formyl-substituted phenyl group into complex

molecular architectures. The aldehyde functionality serves as a versatile handle for subsequent

transformations, including reductive amination, Wittig reactions, and oxidations, making it a

valuable intermediate in multi-step syntheses.

Given its pivotal role, unambiguous structural verification and purity assessment are

paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive

analytical technique for this purpose, providing granular insight into the molecular framework.

This guide offers a comprehensive analysis of the NMR data for 5-Formyl-3-
methoxyphenylboronic acid, blending theoretical principles with practical, field-proven

protocols for data acquisition and interpretation.
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The Unique Challenge of Boronic Acid NMR: Taming
the Boroxine
A primary consideration when analyzing arylboronic acids is their propensity to undergo

reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This

equilibrium between the monomeric acid and the trimeric boroxine can result in broadened

signals, complex overlapping multiplets, or even entirely separate sets of peaks in an NMR

spectrum, complicating interpretation.[1][2]

The formation of the boroxine is a dynamic process influenced by factors such as

concentration, solvent, and the presence of trace amounts of water. To ensure the acquisition

of clean, interpretable spectra corresponding to the monomeric boronic acid, the experimental

conditions must be carefully controlled.

The Causality Behind Solvent Choice: The key to mitigating boroxine formation is the use of a

coordinating deuterated solvent. Solvents like deuterated methanol (Methanol-d₄) or dimethyl

sulfoxide (DMSO-d₆) are highly effective.[1][2] These solvents possess Lewis basic oxygen

atoms that coordinate to the Lewis acidic boron center of the boronic acid. This interaction

disrupts the B-O-B bonds of the boroxine, shifting the equilibrium decisively towards the

desired monomeric species. In contrast, non-coordinating solvents like chloroform-d (CDCl₃)

can favor the trimeric state, often leading to poor quality spectra.

¹H and ¹³C NMR Spectral Data: A Detailed Analysis
The following tables summarize the anticipated NMR data for 5-Formyl-3-
methoxyphenylboronic acid, based on established principles of chemical shifts and analysis

of structurally related compounds. The assignments are made with respect to the IUPAC

numbering of the molecule.

Table 1: Predicted ¹H NMR Data for 5-Formyl-3-
methoxyphenylboronic acid
(Solvent: DMSO-d₆, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.95 Singlet (s) 1H
H-aldehyde (-

CHO)

The aldehyde

proton is highly

deshielded due

to the

electronegativity

of the oxygen

and the

anisotropic effect

of the C=O bond,

placing it far

downfield.

~8.20
Broad Singlet (br

s)
2H B(OH)₂

The acidic

protons of the

boronic acid

group are

typically broad

and their

chemical shift is

concentration-

dependent. They

readily exchange

with trace water

in the solvent.
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~7.81
Triplet (t, J ≈ 1.5

Hz)
1H H-4

This proton is

situated between

two meta-

positioned

groups and

shows small

meta-coupling to

H-2 and H-6. It is

deshielded by

the adjacent

formyl group.

~7.70
Triplet (t, J ≈ 1.5

Hz)
1H H-6

Positioned ortho

to the electron-

withdrawing

boronic acid and

meta to the

formyl group, this

proton appears

downfield. It

exhibits meta-

coupling to H-2

and H-4.

~7.45
Triplet (t, J ≈ 1.5

Hz)
1H H-2

Located between

the boronic acid

and methoxy

groups, its

chemical shift is

influenced by

both. It shows

meta-coupling to

H-4 and H-6.

~3.85 Singlet (s) 3H -OCH₃ The protons of

the methoxy

group are

shielded and

appear as a
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sharp singlet,

characteristic of

a methyl group

attached to an

oxygen atom.

Table 2: Predicted ¹³C NMR Data for 5-Formyl-3-
methoxyphenylboronic acid
(Solvent: DMSO-d₆, 101 MHz)
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Chemical Shift (δ, ppm) Assignment Rationale

~192.8 C-aldehyde (-CHO)

The carbon of the aldehyde

group is significantly

deshielded and appears at a

very low field, a characteristic

feature.[3]

~160.1 C-3 (-OCH₃)

The aromatic carbon directly

attached to the electron-

donating methoxy group is

shielded and appears

downfield.[3]

~137.8 C-5 (-CHO)
The carbon attached to the

formyl group is deshielded.[3]

~133.0 (broad) C-1 (-B(OH)₂)

The carbon atom bonded to

boron often appears as a

broad signal due to the

quadrupolar nature of the

boron nucleus (¹¹B and ¹⁰B

isotopes). Its observation is not

always guaranteed.

~125.4 C-6 Aromatic methine carbon.

~121.8 C-4 Aromatic methine carbon.

~115.2 C-2

Aromatic methine carbon,

shielded by the ortho-methoxy

group.

~55.8 -OCH₃

The carbon of the methoxy

group is shielded and appears

in the typical aliphatic region.

[3]
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Experimental Protocol: A Self-Validating System for
Data Acquisition
This protocol is designed to yield high-quality, reproducible NMR data for 5-Formyl-3-
methoxyphenylboronic acid.

Step 1: Sample Preparation

Weigh approximately 10-15 mg of 5-Formyl-3-methoxyphenylboronic acid directly into a

clean, dry NMR tube.

Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom

% D).

Cap the NMR tube and gently vortex or invert the tube until the sample is completely

dissolved. A brief, gentle warming may be applied if necessary. The use of DMSO-d₆ is

critical for disrupting boroxine formation and ensuring sharp signals.[2]

Step 2: Instrument Calibration and Setup (on a 400 MHz Spectrometer)

Insert the sample into the spectrometer.

Lock the field onto the deuterium signal of the DMSO-d₆ solvent.

Shim the magnetic field to achieve optimal homogeneity. For DMSO, a sharp singlet with a

narrow half-height width should be achievable for the residual solvent peak.

Tune and match the probe for both the ¹H and ¹³C frequencies.

Step 3: ¹H NMR Spectrum Acquisition

Use a standard single-pulse experiment.

Set the spectral width to cover a range of -2 to 12 ppm.

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the protons.
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Step 4: ¹³C NMR Spectrum Acquisition

Use a standard proton-decoupled pulse program (e.g., zgpg30).

Set the spectral width to cover a range of 0 to 200 ppm.

Set the number of scans to a minimum of 1024, as ¹³C has a low natural abundance.

Use a relaxation delay (d1) of 2-3 seconds.

Step 5: Data Processing

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Carefully phase the spectra to ensure all peaks are in pure absorption mode.

Apply a baseline correction to obtain a flat baseline.

Calibrate the chemical shift axis. For the ¹H spectrum, reference the residual DMSO peak to

2.50 ppm. For the ¹³C spectrum, reference the DMSO-d₆ septet to 39.52 ppm.

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Visualization of the NMR Workflow

Sample Preparation

Data Acquisition (400 MHz)

Data Processing

Weigh Sample (10-15 mg) Add DMSO-d6 (0.7 mL) Dissolve Completely Lock & Shim Tune & Match Probe

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform Phase & Baseline Correction Reference Spectra Integrate 1H Spectrum
For 1H only

Final Verified StructureStructural Elucidation

Click to download full resolution via product page

Caption: Workflow for acquiring NMR data.
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Structural Verification and Interpretation
The collective NMR data provides an unambiguous confirmation of the molecular structure of 5-
Formyl-3-methoxyphenylboronic acid.

Presence of Key Functional Groups: The ¹H NMR spectrum confirms the aldehyde group

with a singlet at ~9.95 ppm and the methoxy group with a singlet at ~3.85 ppm. The ¹³C

spectrum corroborates this with signals at ~192.8 ppm and ~55.8 ppm, respectively.

Substitution Pattern: The aromatic region of the ¹H spectrum shows three distinct signals,

each integrating to one proton, which is consistent with a trisubstituted benzene ring. The

splitting pattern, where each proton appears as a narrow triplet due to small meta-couplings,

confirms the 1,3,5-substitution pattern.

Boronic Acid Moiety: The broad signal around 8.20 ppm in the ¹H spectrum is characteristic

of the B(OH)₂ protons. The broad carbon signal (C-B) in the ¹³C spectrum, if observable,

further supports the presence of this group. Advanced techniques like ¹¹B NMR could also be

employed, which would show a characteristic signal for the sp²-hybridized boron atom.[4][5]

[6]

Annotated Molecular Structure
Caption: Structure of 5-Formyl-3-methoxyphenylboronic acid.

Conclusion
The structural elucidation of 5-Formyl-3-methoxyphenylboronic acid by NMR spectroscopy

is straightforward, provided the correct experimental procedures are followed. The primary

challenge—the formation of boroxine trimers—is effectively overcome by using a coordinating

solvent like DMSO-d₆. The resulting spectra provide a clear and detailed fingerprint of the

molecule, confirming the presence and connectivity of all functional groups. The protocols and

data presented in this guide serve as a reliable reference for researchers, ensuring the integrity

and quality of this important synthetic building block in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1443117?utm_src=pdf-body
https://www.benchchem.com/product/b1443117?utm_src=pdf-body
https://par.nsf.gov/servlets/purl/10434693
https://pubs.acs.org/doi/10.1021/acs.analchem.5c04841
https://pubmed.ncbi.nlm.nih.gov/36318490/
https://www.benchchem.com/product/b1443117?utm_src=pdf-body
https://www.benchchem.com/product/b1443117?utm_src=pdf-body
https://www.benchchem.com/product/b1443117?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. reddit.com [reddit.com]

2. benchchem.com [benchchem.com]

3. rsc.org [rsc.org]

4. par.nsf.gov [par.nsf.gov]

5. pubs.acs.org [pubs.acs.org]

6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl
Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [5-Formyl-3-methoxyphenylboronic acid NMR data].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1443117#5-formyl-3-methoxyphenylboronic-acid-
nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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